molecular formula C15H21NO7S2 B149036 N-4-Carboxybenzylglucamine dithiocarbamate CAS No. 127531-18-4

N-4-Carboxybenzylglucamine dithiocarbamate

Cat. No. B149036
M. Wt: 391.5 g/mol
InChI Key: FVBVEHVQVWFUKG-UMSGYPCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-Carboxybenzylglucamine dithiocarbamate, also known as CBT, is a compound that has gained attention in recent years due to its potential applications in scientific research. CBT is a dithiocarbamate derivative of glucosamine that has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of N-4-Carboxybenzylglucamine dithiocarbamate is not fully understood, but it is believed to work through the inhibition of various enzymes and signaling pathways. Specifically, N-4-Carboxybenzylglucamine dithiocarbamate has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response. N-4-Carboxybenzylglucamine dithiocarbamate has also been shown to inhibit the activity of other enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).

Biochemical And Physiological Effects

N-4-Carboxybenzylglucamine dithiocarbamate has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, and has been studied for its potential as a treatment for cancer and other diseases. N-4-Carboxybenzylglucamine dithiocarbamate has also been shown to have a protective effect on the liver, and has been studied for its potential use in the treatment of liver diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-4-Carboxybenzylglucamine dithiocarbamate in lab experiments is that it is a relatively stable compound that can be easily synthesized. N-4-Carboxybenzylglucamine dithiocarbamate also exhibits a range of biochemical and physiological effects, making it a versatile compound for use in a variety of experiments. However, one limitation of using N-4-Carboxybenzylglucamine dithiocarbamate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-4-Carboxybenzylglucamine dithiocarbamate. One area of interest is the development of new drugs and therapies based on the compound. N-4-Carboxybenzylglucamine dithiocarbamate has also been studied for its potential use in the treatment of liver diseases, and further research in this area could lead to new treatments for these conditions. Additionally, further research is needed to fully understand the mechanism of action of N-4-Carboxybenzylglucamine dithiocarbamate, which could lead to new insights into its potential applications in scientific research.

Synthesis Methods

N-4-Carboxybenzylglucamine dithiocarbamate can be synthesized through the reaction of glucosamine with carbon disulfide and benzyl chloride. The resulting product is then treated with sodium hydroxide to form the dithiocarbamate derivative. This process yields a pure product with a high yield and purity.

Scientific Research Applications

N-4-Carboxybenzylglucamine dithiocarbamate has been shown to have a range of potential applications in scientific research. It has been studied for its potential as an antioxidant, anti-inflammatory agent, and as a potential treatment for cancer and other diseases. N-4-Carboxybenzylglucamine dithiocarbamate has also been studied for its potential use in the development of new drugs and therapies.

properties

CAS RN

127531-18-4

Product Name

N-4-Carboxybenzylglucamine dithiocarbamate

Molecular Formula

C15H21NO7S2

Molecular Weight

391.5 g/mol

IUPAC Name

4-[[dithiocarboxy-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]methyl]benzoic acid

InChI

InChI=1S/C15H21NO7S2/c17-7-11(19)13(21)12(20)10(18)6-16(15(24)25)5-8-1-3-9(4-2-8)14(22)23/h1-4,10-13,17-21H,5-7H2,(H,22,23)(H,24,25)/t10-,11+,12+,13+/m0/s1

InChI Key

FVBVEHVQVWFUKG-UMSGYPCISA-N

Isomeric SMILES

C1=CC(=CC=C1CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)S)C(=O)O

SMILES

C1=CC(=CC=C1CN(CC(C(C(C(CO)O)O)O)O)C(=S)S)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CN(CC(C(C(C(CO)O)O)O)O)C(=S)S)C(=O)O

Other CAS RN

127531-18-4

synonyms

N-4-carboxybenzylglucamine dithiocarbamate
N-CBGD
N-p-carboxybenzyl-D-glucamine dithiocarbamate

Origin of Product

United States

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